Fosdagrocorat, also known as PF-04171327, is a novel compound classified as a dissociated agonist of the glucocorticoid receptor. It is designed to selectively modulate glucocorticoid receptor activity, providing potential therapeutic benefits with reduced side effects compared to traditional glucocorticoids. This compound has garnered attention for its ability to promote glucocorticoid receptor dimerization, which may enhance its anti-inflammatory effects while minimizing adverse reactions typically associated with glucocorticoid therapy .
Fosdagrocorat is synthesized as a phosphate ester derivative of a known glucocorticoid structure. It falls under the category of selective glucocorticoid receptor modulators, specifically targeting the glucocorticoid receptor with high affinity and partial agonist activity. This classification allows it to exert effects that are distinct from those of full agonists like dexamethasone, potentially offering a more favorable therapeutic profile .
The synthesis of fosdagrocorat involves multiple steps to construct its phosphate ester structure. While specific proprietary methods are not fully disclosed, general synthetic routes typically include:
This multi-step synthesis highlights the complexity involved in creating compounds that can selectively target biological receptors.
Fosdagrocorat's molecular formula is CHFOP, and it has a molecular weight of approximately 404.38 g/mol. The compound features several functional groups characteristic of steroid hormones, including:
The structural configuration allows fosdagrocorat to interact effectively with the glucocorticoid receptor, facilitating its mechanism of action .
Fosdagrocorat participates in various biochemical reactions primarily through its interaction with the glucocorticoid receptor. Key reactions include:
Research indicates that fosdagrocorat exhibits a unique profile compared to traditional glucocorticoids by selectively activating certain pathways while repressing others, thereby reducing side effects like immunosuppression .
The mechanism by which fosdagrocorat exerts its effects involves several key steps:
Studies have shown that fosdagrocorat's ability to skew receptor dimerization enhances its efficacy in regulating gene expression related to inflammation without eliciting the full spectrum of side effects associated with traditional glucocorticoids .
Fosdagrocorat exhibits several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms for clinical use .
Fosdagrocorat is primarily investigated for its applications in treating inflammatory diseases such as rheumatoid arthritis and asthma. Clinical trials have demonstrated its potential efficacy in managing symptoms while reducing reliance on traditional corticosteroids, thus minimizing associated side effects like osteoporosis and metabolic disturbances .
Additionally, ongoing research aims to explore its utility in other inflammatory conditions and chronic diseases where modulation of immune response is beneficial.
Fosdagrocorat (PF-04171327) exemplifies a dissociated agonist of the glucocorticoid receptor (GR), designed to selectively amplify therapeutic anti-inflammatory effects while minimizing metabolic adverse reactions. This compound operates through the transrepression-transactivation dichotomy, where its anti-inflammatory properties arise from transrepression (suppression of pro-inflammatory transcription factors), while undesirable effects are traditionally linked to transactivation (DNA-binding-dependent gene upregulation) [6] [8]. Unlike classical glucocorticoids like prednisone, fosdagrocorat stabilizes a GR conformation that preferentially inhibits nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) via protein-protein interactions, while exhibiting reduced DNA-binding affinity. This limits the transcriptional activation of genes involved in glucose metabolism, osteoblast function, and skin atrophy [6]. Preclinical studies confirm that fosdagrocorat achieves equivalent NF-κB suppression to prednisone at doses causing significantly less reduction in osteocalcin (a bone formation biomarker), demonstrating a 4-fold dissociation index in inflammation models [3] [8].
Table 1: Key Mechanisms of Fosdagrocorat-Mediated Dissociation
Biological Process | Classical Glucocorticoids | Fosdagrocorat | Functional Outcome |
---|---|---|---|
NF-κB/AP-1 Suppression | Transrepression (DNA-binding independent) | Enhanced transrepression | Anti-inflammatory effects |
Metabolic Gene Regulation | Transactivation (DNA-binding dependent) | Limited transactivation | Reduced hyperglycemia risk |
Bone Metabolism | Downregulation of osteocalcin/P1NP | Minimal osteocalcin suppression | Preservation of bone formation |
GR Conformation | Favoring dimerization for DNA binding | Preferential monomer formation | Selective cofactor recruitment |
The ligand-binding domain (LBD) of the glucocorticoid receptor undergoes distinct conformational changes when bound to fosdagrocorat compared to traditional steroidal agonists. Fosdagrocorat, a non-steroidal phosphine ester derivative, interacts with the GR’s hydrophobic pocket through its benzyl-phenanthrene core, while its C2 dihydrogen phosphate group forms hydrogen bonds with Asn564 and Arg611 in the LBD [4] [5]. This binding stabilizes a unique GR conformation that alters the dynamics of activation function-2 (AF-2), a domain critical for cofactor recruitment [6]. Specifically, fosdagrocorat binding:
Table 2: Structural Features of Fosdagrocorat-GR Complex vs. Classical Agonists
Structural Element | Prednisone/Dexamethasone | Fosdagrocorat | Functional Implication |
---|---|---|---|
LBD Dimer Interface | Stabilized via helix 10-12 interactions | Partial destabilization | Reduced GR dimerization |
AF-2 Helix Position | Helix 12 "agonistic" orientation | Altered helix 12 dynamics | Impaired coactivator binding |
Key Binding Residues | Van der Waals contacts with Phe623, Met604 | Hydrogen bonding with Asn564/Arg611 | Altered allosteric signaling |
DBD Conformation | High DNA affinity (GRE binding) | Low DNA affinity | Minimal transactivation |
Fosdagrocorat modulates inflammatory gene expression through GR monomer- and dimer-mediated pathways, though with a bias toward monomer-driven mechanisms. In the monomer-dependent pathway, fosdagrocorat-activated GR directly binds cytoplasmic NF-κB and AP-1, preventing their nuclear translocation. Concurrently, nuclear GR monomers "tether" to DNA-bound NF-κB via protein-protein interactions, recruiting histone deacetylases (HDACs) to suppress TNF-α, IL-6, and IL-8 transcription [6] [8]. Fosdagrocorat also exploits dimer-independent transactivation to induce anti-inflammatory mediators:
Fosdagrocorat demonstrates differential efficacy in suppressing key pro-inflammatory transcription factors compared to conventional glucocorticoids. In vitro, fosdagrocorat (100 nM) achieves 85–90% inhibition of TNF-α-induced NF-κB activity in fibroblast-like synoviocytes, comparable to prednisone at 100 nM. However, it exhibits enhanced suppression of AP-1-driven genes (e.g., MMP-1, MMP-3) due to its ability to disrupt c-Fos/c-Jun binding to DNA without full GR dimerization [6] [8]. Clinical evidence from a Phase II trial in rheumatoid arthritis patients shows:
Table 3: Efficacy in Inflammatory Pathway Suppression
Parameter | Fosdagrocorat 15 mg | Prednisone 10 mg | Placebo | Source |
---|---|---|---|---|
NF-κB Activity (TNF-α inhibition) | 90% | 88% | 10% | [6] [8] |
AP-1 Activity (MMP-3 reduction) | 75% | 60% | 8% | [2] [8] |
ACR20 Response (Week 8) | 73% | 71% | 37% | [2] |
IL-6 Reduction (Serum) | 68% | 55% | 12% | [2] [3] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1